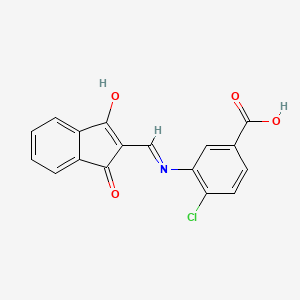

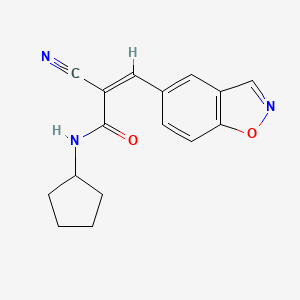

![molecular formula C7H9NaO4 B2650421 Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7](/img/structure/B2650421.png)

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 2287260-27-7 . It has a molecular weight of 180.14 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis

The InChI Code for Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is 1S/C7H10O4.Na/c8-6 (9)7-3-5 (10-4-7)1-2-11-7;/h5H,1-4H2, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis

The ring-opening polymerization of similar compounds proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .科学的研究の応用

Analytical Techniques and Biomass Oxidation

The oxidation of biomass-derived substrates using sodium salts has been explored, showcasing the application of sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate in the development of analytical techniques for studying such reactions. Jacquet et al. (1985) described an analytical method for monitoring the electrooxidation process of a biomass-issued substrate, emphasizing the role of sodium salts in facilitating the reaction and the subsequent analysis of products through mass spectrometry and carbon-13 nuclear magnetic resonance (Jacquet et al., 1985).

Synthesis of Natural Products

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is instrumental in synthesizing structures prevalent in natural products. Burke et al. (1999) highlighted its use in desymmetrization via ring-closing metathesis, leading to the synthesis of natural product analogs like exo- and endo-brevicomin (Burke et al., 1999).

Synthetic Methodologies for Bioactive Frameworks

The compound's relevance extends to the synthesis of bioactive molecular frameworks. Zhang and Tong (2016) surveyed various approaches to construct the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework, a common motif in biologically active natural products, demonstrating the compound's versatility in organic synthesis (Zhang & Tong, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate serves as a building block for the development of novel therapeutic agents. For instance, Mascitti et al. (2011) discovered a clinical candidate from the dioxa-bicyclo[3.2.1]octane class for inhibiting the sodium-dependent glucose cotransporter 2, highlighting its potential in treating type 2 diabetes (Mascitti et al., 2011).

Safety And Hazards

特性

IUPAC Name |

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILBJTQUNLAPAX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CC1OC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

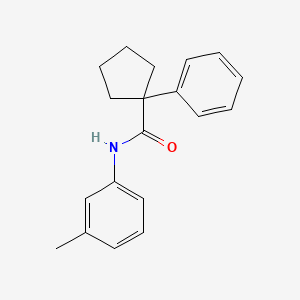

![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)

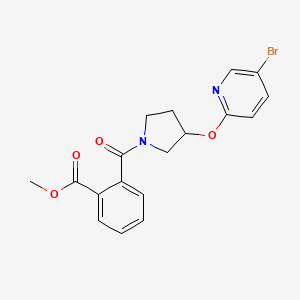

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

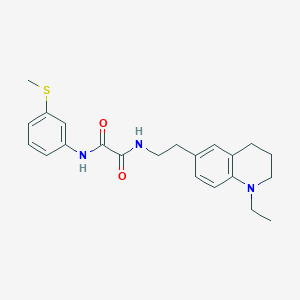

![3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2650357.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2650358.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)